molecular formula C12H8ClNO3 B1366006 6-(4-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS No. 147269-16-7

6-(4-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B1366006
CAS No.: 147269-16-7
M. Wt: 249.65 g/mol
InChI Key: CBGGWZGPODAQIL-UHFFFAOYSA-N
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Description

The compound “6-(4-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid” is a complex organic molecule. It likely contains a pyridine ring, which is a basic aromatic ring structure found in many important natural products and medicines .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions, including condensation and substitution reactions .


Chemical Reactions Analysis

The compound, due to the presence of the carboxylic acid group, may undergo typical acid-base reactions. The chlorophenyl group might also be involved in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .

Scientific Research Applications

Reactivity and Product Formation

  • The compound reacts with other chemicals to form various products. For instance, it reacts with equimolar amounts of specific derivatives to produce different chromanone and chromenone products. These reactions vary depending on the solvent used, highlighting the compound's versatility in synthesis processes (El‐Shaaer et al., 2014).

Application in Dye Synthesis

  • This compound is used in the synthesis of disperse dyes. It has been combined with other chemicals to produce dyes that are then complexed with metals like copper, cobalt, and zinc. These dyes show good fastness properties on fabrics like polyester and nylon, indicating their potential use in the textile industry (Abolude et al., 2021).

Antibacterial and Antimicrobial Properties

  • The compound, when reacted with transition metals, forms complexes that have been studied for their antibacterial properties. These complexes have shown high activities against bacteria, suggesting potential applications in antimicrobial treatments (Sadeek et al., 2015).

Future Directions

The future research directions for this compound could include exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action .

Biochemical Analysis

Biochemical Properties

6-(4-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with glucose-6-phosphate translocase, an enzyme involved in transporting glucose-6-phosphate into the endoplasmic reticulum . This interaction suggests that this compound may influence glucose metabolism and energy production in cells.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of glucose-6-phosphate translocase, leading to alterations in glucose metabolism . Additionally, its impact on gene expression can result in changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s interaction with glucose-6-phosphate translocase, for instance, inhibits the enzyme’s activity, thereby affecting glucose transport and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biological activities .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity or adverse effects. For example, studies have shown that high doses of similar compounds can cause significant changes in cellular metabolism and function .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with glucose-6-phosphate translocase highlights its role in glucose metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its interaction with glucose-6-phosphate translocase suggests its localization within the endoplasmic reticulum .

Properties

IUPAC Name

6-(4-chlorophenyl)-2-oxo-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO3/c13-8-3-1-7(2-4-8)10-6-5-9(12(16)17)11(15)14-10/h1-6H,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBGGWZGPODAQIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C(=O)N2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80405852
Record name 6-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147269-16-7
Record name 6-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(4-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
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6-(4-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
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6-(4-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
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6-(4-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Reactant of Route 5
6-(4-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Reactant of Route 6
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6-(4-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

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